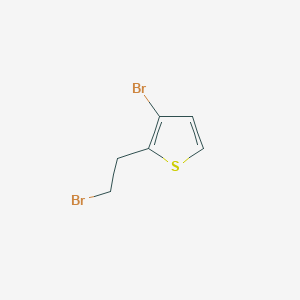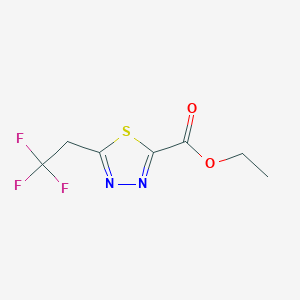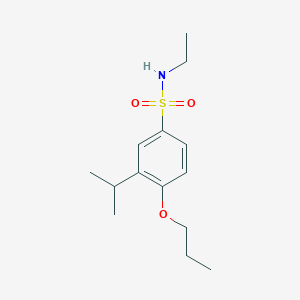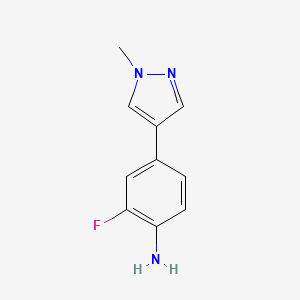![molecular formula C13H12Cl2N4 B13223910 6-chloro-7-(4-chloro-2-methylphenyl)-1-methyl-4H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13223910.png)
6-chloro-7-(4-chloro-2-methylphenyl)-1-methyl-4H-pyrazolo[3,4-d]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-chloro-7-(4-chloro-2-methylphenyl)-1-methyl-4H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family This compound is characterized by its unique structure, which includes a pyrazolo ring fused to a pyrimidine ring, with chloro and methyl substituents
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-7-(4-chloro-2-methylphenyl)-1-methyl-4H-pyrazolo[3,4-d]pyrimidine typically involves multi-step reactions. One common method includes the saponification of 5-amino-1H-pyrazole-4-carbonitriles to form 5-amino-1-phenyl-1H-pyrazole-4-carboxamides, followed by reaction with chloroacetyl chloride . Another approach involves the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with various reagents under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of advanced catalytic systems and controlled environments to facilitate the reactions efficiently.
化学反应分析
Types of Reactions
6-chloro-7-(4-chloro-2-methylphenyl)-1-methyl-4H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves the replacement of chloro groups with other substituents.
Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the compound, affecting its reactivity and properties.
Cyclization Reactions: Formation of additional rings through intramolecular reactions.
Common Reagents and Conditions
Typical reagents used in these reactions include:
Chloroacetyl Chloride: Used in the initial synthesis steps.
Ammonium Acetate and ZnCl2: Catalysts for coupling reactions.
NIS (N-Iodosuccinimide): Used for halogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various derivatives with different functional groups replacing the chloro substituents.
科学研究应用
6-chloro-7-(4-chloro-2-methylphenyl)-1-methyl-4H-pyrazolo[3,4-d]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It has shown potential as an inhibitor in various biological pathways, making it a candidate for drug development.
Material Science: Used in the synthesis of advanced materials with specific properties.
Agriculture: Employed as a precursor in the synthesis of agrochemicals.
作用机制
The mechanism of action of 6-chloro-7-(4-chloro-2-methylphenyl)-1-methyl-4H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism may vary depending on the application, but it often involves binding to active sites and altering the function of the target molecules .
相似化合物的比较
Similar Compounds
- 4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine
- 2-chloro-7-(2-fluorophenyl)-6-(2-methylphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine
Uniqueness
Compared to similar compounds, 6-chloro-7-(4-chloro-2-methylphenyl)-1-methyl-4H-pyrazolo[3,4-d]pyrimidine is unique due to its specific substituents and the resulting biological activity. Its structure allows for selective interactions with molecular targets, making it a valuable compound in various research fields.
属性
分子式 |
C13H12Cl2N4 |
|---|---|
分子量 |
295.16 g/mol |
IUPAC 名称 |
6-chloro-7-(4-chloro-2-methylphenyl)-1-methyl-4H-pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C13H12Cl2N4/c1-8-5-10(14)3-4-11(8)19-12-9(6-16-13(19)15)7-17-18(12)2/h3-5,7H,6H2,1-2H3 |
InChI 键 |
BGTLOTLQVCBUBM-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)Cl)N2C3=C(CN=C2Cl)C=NN3C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-(4-Fluorophenyl)-7,7-dimethyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13223846.png)


![1-Fluoro-3-[(1H-pyrrol-1-yl)amino]propan-2-ol](/img/structure/B13223857.png)



![1-[2-Amino-1-(3-methoxyphenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B13223891.png)
![2-[2-(Trifluoromethyl)piperidin-3-YL]acetic acid](/img/structure/B13223892.png)

![Bicyclo[3.1.0]hexan-3-ylmethanesulfonamide](/img/structure/B13223920.png)
